molecular formula C7H5F4NO3S B6245117 3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate CAS No. 2411229-96-2

3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate

Cat. No.: B6245117
CAS No.: 2411229-96-2
M. Wt: 259.2
InChI Key:
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Description

3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate is a compound that features both an amino group and a trifluoromethyl group attached to a phenyl ring, along with a fluoranesulfonate group. This unique combination of functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of 3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Reduced trifluoromethyl derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific applications where these properties are advantageous.

Properties

CAS No.

2411229-96-2

Molecular Formula

C7H5F4NO3S

Molecular Weight

259.2

Purity

95

Origin of Product

United States

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